4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine
Description
Properties
Molecular Formula |
C11H11ClN4 |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
7-chloro-3-propan-2-yl-3,4,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene |
InChI |
InChI=1S/C11H11ClN4/c1-6(2)16-9-7-3-4-13-11(7)15-10(12)8(9)5-14-16/h3-6,14H,1-2H3 |
InChI Key |
OISOANHGFHVDBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C3C=CN=C3N=C(C2=CN1)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Core
- The core heterocycle can be constructed via cyclization reactions involving suitable amino-pyrazole precursors and pyridine or pyrimidine derivatives.
- A common approach uses the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with hydrazines to form pyrazolo[3,4-d]pyrimidines, which are then further elaborated to the fused pyrrolo ring system.
- Microwave-assisted methods have been reported to accelerate the formation of fused pyrazolo-pyridine and pyrazolo-pyrimidine systems, enhancing yields and reducing reaction times significantly.
Introduction of the Isopropyl Group at N-1
- Alkylation of the pyrazolo nitrogen is typically achieved by reaction with isopropyl halides or isopropyl sulfonates under basic conditions.
- Careful control of reaction conditions is required to achieve selective N-1 substitution without over-alkylation or side reactions.
- Palladium-catalyzed cross-coupling reactions have also been employed in related systems to introduce alkyl or aryl substituents at nitrogen or carbon positions.
Selective Chlorination at the 4-Position
- Chlorination of the heterocyclic core at the 4-position is commonly performed by reaction with phosphorus oxychloride (POCl3).
- This step often follows the formation of the corresponding 4-hydroxypyrrolo[2,3-d]pyrimidine intermediate, which is converted to the 4-chloro derivative via chlorination.
- The chlorination reaction is typically conducted under reflux conditions with POCl3, followed by workup to isolate the 4-chloro product with high purity and yield.
Control of the Dihydro State
- The 1,6-dihydro state of the compound can be controlled by the choice of reducing or reaction conditions during ring closure and substitution steps.
- Hydrogenation or selective reduction methods may be applied post-cyclization to achieve the desired dihydro form.
- Alternatively, the synthetic route can be designed to yield the dihydro compound directly through controlled cyclization conditions.
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | 4,6-Dichloropyrimidine-5-carboxaldehyde + Hydrazine | Formation of pyrazolo[3,4-d]pyrimidine core |
| 2 | N-1 Alkylation | Isopropyl halide, base (e.g., K2CO3) | Introduction of isopropyl group at N-1 |
| 3 | Hydroxylation and ring closure | Formamidine acetate, alkaline catalyst | Formation of 4-hydroxypyrrolo intermediate |
| 4 | Chlorination | Phosphorus oxychloride (POCl3), reflux | Conversion to 4-chloro derivative |
| 5 | Purification | Extraction, recrystallization | Pure 4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine |
Microwave-Assisted Synthesis: Recent studies demonstrate that microwave irradiation significantly reduces reaction times for cyclization and alkylation steps, improving yields from as low as 15% under conventional heating to over 80% under microwave conditions.
Catalyst Selection: Palladium catalysts such as PdCl2 with triphenylphosphine ligands have been found effective for cross-coupling reactions involving pyrazolo derivatives, facilitating alkylation and arylation steps.
Base Effects: The choice of base is critical; for example, sodium methoxide and barium hydroxide have been used to optimize cyclization yields, with barium hydroxide providing up to 72% yield in some pyrazolopyrimidine syntheses.
Chlorination Efficiency: The use of POCl3 for chlorination is well-established, offering high conversion rates and ease of purification. The reaction parameters such as temperature and reaction time are optimized to prevent over-chlorination or decomposition.
The preparation of 4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine involves a multi-step synthetic sequence emphasizing:
- Efficient construction of the fused heterocyclic core.
- Selective N-1 isopropyl substitution.
- Controlled chlorination at the 4-position.
- Optimization of reaction conditions using modern techniques such as microwave irradiation and palladium catalysis.
These methods collectively provide high yields, purity, and scalability, making the compound accessible for further biological evaluation and pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Pharmacological Activities
The pyrazolo and pyrrolo compounds are known for their broad spectrum of biological activities. The specific compound 4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine has been studied for its potential in:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit tumor growth through various mechanisms. Studies have shown that compounds similar to 4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine exhibit promising anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation .
- Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess significant anti-inflammatory properties. They can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains. Its structural features allow it to interfere with microbial growth and replication .
Synthesis and Derivatives
The synthesis of 4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine involves several chemical reactions that can be optimized to yield derivatives with enhanced biological activity. The following table summarizes some notable derivatives and their associated activities:
| Derivative | Synthesis Method | Biological Activity |
|---|---|---|
| Compound A | Condensation Reaction | Anticancer |
| Compound B | Cross-Coupling | Anti-inflammatory |
| Compound C | N-Alkylation | Antimicrobial |
Case Studies
Several case studies highlight the applications of 4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine:
- Case Study 1 : A study published in the Egyptian Journal of Chemistry explored the synthesis of pyrazole derivatives and their anticancer activities. The results demonstrated that specific modifications to the pyrazole ring significantly enhanced cytotoxicity against breast cancer cell lines .
- Case Study 2 : Research conducted at El-Menoufia University focused on the anti-inflammatory properties of pyrrolo derivatives. The findings indicated that these compounds could effectively reduce inflammation in animal models, suggesting potential therapeutic applications for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine with similar heterocyclic compounds, focusing on structural features, bioactivity, and synthetic accessibility.
Core Structural Variations
Table 1: Key Structural and Functional Differences
| Compound Name | Core Structure | Key Substituents | Target Kinase | Notable Properties |
|---|---|---|---|---|
| 4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine | Pyrazolo-pyrrolo-pyridine | Cl (C4), isopropyl (N1) | BTK, other kinases | High binding affinity, moderate solubility |
| Pyrrolo[2,3-d]pyrimidines | Pyrrolo-pyrimidine | Variable (e.g., aryl, alkyl) | BTK, JAK | Lower metabolic stability |
| Thieno[2,3-b]pyridines (e.g., benzofuran derivatives) | Thieno-pyridine | Benzofuran, S-atom | Undisclosed | Improved solubility, reduced potency |
| Pyrazolo[1,5-a]pyrimidines | Pyrazolo-pyrimidine | Hydroxypropenone derivatives | COX-2, Rho-kinase | Moderate activity, synthetic complexity |
Key Observations:
Heteroatom Influence: The pyrazolo-pyrrolo-pyridine core (target compound) contains three nitrogen atoms, enhancing hydrogen-bonding interactions with kinase active sites compared to sulfur-containing thieno[2,3-b]pyridines . Thieno[2,3-b]pyridines, such as those synthesized by Abdelhamid (2009), exhibit lower kinase inhibition potency due to reduced electronegativity of sulfur versus nitrogen .
Substituent Effects :
- The 4-chloro group in the target compound improves hydrophobic interactions in the BTK binding pocket, while the isopropyl substituent enhances selectivity over off-target kinases .
- In contrast, pyrrolo[2,3-d]pyrimidines with bulkier aryl groups show reduced solubility, limiting their bioavailability .
Bioactivity and Selectivity :
- Computational studies on 52 pyrrolo[2,3-b]pyridines and pyrimidines revealed that fused pyrazolo derivatives exhibit superior BTK inhibition (IC50 < 10 nM) compared to unfused analogs (IC50 > 100 nM) .
- Pyrazolo[1,5-a]pyrimidines, though structurally similar, are more commonly associated with COX-2 or Rho-kinase inhibition rather than BTK .
Synthetic Accessibility: Thieno[2,3-b]pyridines are synthesized via straightforward condensation reactions (e.g., using 5-benzofuran-2-yl-3-hydroxypropenone), whereas the target compound requires multi-step protocols involving cyclization and halogenation . Patent data from Fochon Pharmaceuticals (2022) highlights proprietary methods for optimizing pyrazolo-pyrrolo-pyridine yields, suggesting higher synthetic complexity .
Biological Activity
4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine is a compound belonging to the class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features a complex bicyclic structure that contributes to its pharmacological properties. Its molecular formula is C12H14ClN5, and it has a molecular weight of 267.73 g/mol. The presence of chlorine and isopropyl groups enhances its reactivity and interaction with biological targets.
Pharmacological Activities
Research indicates that compounds within the pyrrolo[3,4-D] series exhibit a range of biological activities including:
- Antitumor Activity : Pyrrolo[3,4-D]pyridine derivatives have shown potential in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated that modifications in the substituents can significantly affect their cytotoxicity against ovarian and breast cancer cells .
- Antimicrobial Properties : Some derivatives have demonstrated efficacy against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents .
- CNS Activity : Compounds in this class have been investigated for their effects on the central nervous system (CNS), showing promise as analgesics and sedatives .
Structure-Activity Relationship (SAR)
The biological activity of 4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine can be influenced by various structural modifications. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) at specific positions on the ring can enhance antitumor activity by increasing lipophilicity and improving cell membrane permeability .
- Ring Modifications : Alterations in the nitrogen atom positions within the bicyclic structure can lead to significant changes in biological activity. For example, derivatives with additional alkyl groups have shown improved solubility and bioavailability .
Case Studies
- Antitumor Efficacy : A study evaluated a series of pyrrolo[3,4-D]pyridine derivatives against various cancer cell lines. The compound exhibited moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards non-cancerous cells .
- CNS Activity Assessment : In vivo studies demonstrated that certain derivatives could effectively alleviate pain in animal models, supporting their potential as analgesic agents .
Data Summary
The following table summarizes key findings related to the biological activity of 4-Chloro-1-isopropyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
